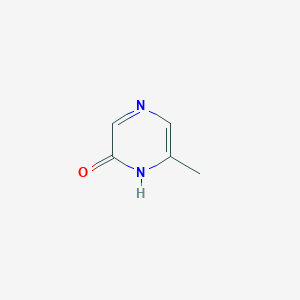

2-Hydroxy-6-methylpyrazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-3-5(8)7-4/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUOIHWSSNTEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301408 | |

| Record name | 2-Hydroxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20721-18-0 | |

| Record name | 6-Methyl-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 143141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20721-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 6 Methylpyrazine

Established Chemical Synthesis Routes for 2-Hydroxy-6-methylpyrazine

The chemical synthesis of this compound and its derivatives, often referred to as pyrazinones, is primarily centered around the formation of the pyrazine (B50134) ring through the condensation of key precursors.

Cyclocondensation Reactions in this compound Synthesis

A cornerstone in the synthesis of 2-hydroxypyrazines is the cyclocondensation reaction. A well-established method, known as the Reuben G. Jones synthesis, involves the double condensation between a 1,2-dicarbonyl compound and an α-aminoamide. beilstein-journals.orgnih.govresearchgate.netnih.gov This approach remains one of the most direct and accessible routes to this class of compounds. beilstein-journals.orgnih.govresearchgate.net The reaction typically proceeds by treating the reactants with a base, such as sodium hydroxide (B78521), at low temperatures. beilstein-journals.orgnih.govresearchgate.net

The versatility of this method allows for the preparation of a variety of hydroxypyrazines by altering the substituents on both the dicarbonyl and α-aminoamide precursors. For the synthesis of this compound, the reaction would theoretically involve the condensation of an appropriate α-ketoaldehyde and an amino acid amide.

Pyruvic Aldehyde and Glycine (B1666218) Amide Hydrochloride in this compound Formation

A specific and highly relevant example of the Jones synthesis is the reaction between pyruvic aldehyde (methylglyoxal) and an α-amino acid amide. A closely related isomer, 2-hydroxy-5-methylpyrazine (B48312), is synthesized from methylglyoxal (B44143) and glycine amide. google.com In this process, the hydrochloride salt of the amino acid amide is often used, which necessitates the use of an additional equivalent of base to liberate the free amine for the condensation reaction. The reaction is typically carried out in a solvent like methanol (B129727) at reduced temperatures, followed by warming to room temperature. nih.gov

The mechanism involves the initial condensation of the amino group of the amino acid amide with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

Role of Catalysts and Temperature Control in this compound Synthesis

The synthesis of 2-hydroxypyrazines is significantly influenced by the choice of catalyst and precise temperature control. The Jones synthesis is base-promoted, with alkali metal hydroxides like sodium hydroxide being commonly employed. beilstein-journals.orgnih.govresearchgate.net The concentration and rate of addition of the base can be critical for achieving optimal yields and regioselectivity, especially when using unsymmetrical dicarbonyl compounds. beilstein-journals.orgnih.govresearchgate.net The use of organic bases such as piperidine, pyridine, and triethylamine (B128534) has also been reported. google.com

Temperature control is another crucial factor. The initial condensation is often carried out at low temperatures, sometimes as low as -30°C, to control the reaction rate and minimize side reactions. nih.gov The reaction mixture is then gradually allowed to warm to room temperature to complete the cyclization and aromatization steps. The selection of the appropriate temperature profile is essential for maximizing the yield of the desired hydroxypyrazine. In the synthesis of 2-methylpyrazine, a related compound, the reaction temperature has been shown to significantly affect reactant conversion and product distribution.

Microwave-Assisted Synthesis of Pyrazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyrazinones. This method often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govdergipark.org.trmdpi.comnih.gov

The application of microwave irradiation has been successfully employed in the one-pot synthesis of various pyrazolone (B3327878) derivatives. mdpi.com While specific literature detailing the microwave-assisted synthesis of this compound is limited, the established use of this technology for the rapid synthesis of the pyrazinone scaffold suggests its high potential for this specific compound. The synthesis of related pyrazolo[1,5-a]pyrimidinones has been effectively achieved using microwave-assisted one-pot approaches. nih.gov

Biosynthetic Pathways and Microbial Production of Pyrazine Compounds

Pyrazines are naturally occurring compounds found in a variety of fermented and heat-processed foods, contributing significantly to their aroma and flavor. Their biosynthesis in microorganisms involves the assembly of the pyrazine skeleton from common metabolic precursors.

Microbial Metabolism Precursors for Pyrazine Skeletons

The biosynthesis of the pyrazine ring in microorganisms predominantly utilizes precursors from amino acid and carbohydrate metabolism. Amino acids are a primary source of the nitrogen atoms and a portion of the carbon backbone of the pyrazine ring. researchgate.netasm.orgresearchgate.net Sugars, through glycolysis and other metabolic pathways, provide the remaining carbon atoms. researchgate.net

A key intermediate in the biosynthesis of many alkylpyrazines is the formation of α-aminocarbonyl compounds. asm.orgnih.govasm.org For instance, the amino acid L-threonine can be enzymatically converted to aminoacetone. asm.orgnih.govasm.org Two molecules of this α-aminocarbonyl intermediate can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the stable aromatic pyrazine. asm.orgasm.org The specific amino acid precursors largely determine the substitution pattern on the final pyrazine ring. For example, L-threonine is a known precursor for 2,5-dimethylpyrazine (B89654). asm.orgasm.org The formation of this compound in a biological system would likely involve the condensation of an α-aminocarbonyl derived from an amino acid with a dicarbonyl compound generated from sugar metabolism.

L-Threonine and L-Serine as Biosynthetic Precursors for Pyrazines

The biosynthesis of pyrazines in microorganisms often originates from amino acid precursors, with L-Threonine and L-Serine being significant contributors. researchgate.netnih.gov In various microorganisms, particularly species of Bacillus, these amino acids serve as the foundational building blocks for the pyrazine ring. researchgate.net

Studies involving the culture of Bacillus natto have demonstrated that the addition of L-Threonine to the medium promotes the formation of pyrazines, with 2,5-dimethylpyrazine being the main product. researchgate.net L-Serine, a structural analog of L-Threonine, also yields pyrazines, though to a lesser extent, primarily forming tetramethyl- and trimethylpyrazine. researchgate.net The thermal degradation of L-Threonine and L-Serine is a key process, proceeding through various complex reactions. A primary pathway involves decarbonylation followed by dehydration, which generates crucial α-aminocarbonyl intermediates. nih.gov These intermediates are the direct precursors that undergo condensation to form the pyrazine skeleton. nih.gov For instance, the degradation of threonine is a known route to form pyrazines like 2,5-dimethylpyrazine and 2,6-dimethylpyrazine. nih.gov

The following table summarizes the primary pyrazine products generated from the thermal treatment of L-Serine and L-Threonine.

| Precursor Amino Acid | Primary Pyrazine Products Formed |

| L-Serine | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine |

| L-Threonine | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine |

This table illustrates the different pyrazine profiles resulting from the thermal degradation of L-Serine and L-Threonine, based on experimental findings. nih.gov

Enzymatic Mechanisms in Pyrazine Biosynthesis

The conversion of amino acid precursors into pyrazines is facilitated by specific enzymatic activities. In the biosynthesis of L-Threonine itself, a five-step enzymatic pathway starting from aspartate involves key enzymes like aspartate kinase, homoserine dehydrogenase, and homoserine kinase. researchgate.net The subsequent catabolism of L-Threonine is crucial for pyrazine formation.

One of the key enzymes implicated in this process is L-threonine aldolase (B8822740) (TA) . This enzyme catalyzes the retro-aldol reaction, breaking down threonine into glycine and acetaldehyde. researchgate.net Another critical enzyme is L-threonine dehydrogenase (TDH) , which is involved in L-threonine catabolism that directly regulates pyrazine biosynthesis. researchgate.net Knockout studies in Bacillus subtilis have shown that eliminating the tdh gene drastically reduces the production of 2,5-dimethylpyrazine, confirming its central role in the pathway. researchgate.net Hydrazine synthetases (HSs) are another class of enzymes that utilize a range of amino acids, including L-Serine, L-Threonine, and Glycine, to catalyze the formation of nitrogen-nitrogen bonds, a key step in the biosynthesis of various secondary metabolites. nih.gov

Genetic Engineering Approaches for Enhanced Pyrazine Production

Metabolic engineering has emerged as a powerful strategy to enhance the production of specific pyrazines in microorganisms. nih.gov By manipulating the genetic makeup of strains like Bacillus subtilis, researchers can redirect metabolic pathways to favor the synthesis of desired compounds. nih.govmdpi.com

A common approach involves the knockout or disruption of genes that lead to the formation of competing by-products. For example, in a B. subtilis strain engineered to produce tetramethylpyrazine (TTMP), the gene for 2,3-butanediol (B46004) dehydrogenase (bdhA) was disrupted. nih.gov This modification prevented the conversion of acetoin (B143602) (a key TTMP precursor) into 2,3-butanediol, leading to an accumulation of acetoin and a subsequent increase in TTMP yield. nih.govresearchgate.net The engineered strain showed a significant increase in TTMP production compared to the parent strain. nih.gov

Another strategy involves overexpressing genes that are central to the biosynthetic pathway. In one study, recombinant plasmids containing the bdhA gene were constructed and transformed into B. subtilis to precisely regulate the metabolic flux between acetoin and 2,3-butanediol, allowing for the selective and high-yield production of TTMP. mdpi.com These genetic manipulations, often combined with the optimization of fermentation conditions such as precursor supplementation, provide a robust method for increasing the industrial production of specific pyrazines. nih.govnih.gov

Formation Mechanisms of this compound in Complex Systems

Maillard Reaction Pathways Leading to Pyrazines

The Maillard reaction, a non-enzymatic browning process between amino compounds and carbonyl compounds under heat, is a primary route for the formation of a wide array of flavor compounds, including pyrazines. nih.govresearchgate.net The reaction proceeds through a complex series of stages. It begins with the condensation of a reducing sugar with an amino group (from an amino acid or peptide) to form an unstable Schiff base, which rearranges into a more stable ketoamine known as the Amadori product. nuft.edu.ua

In the intermediate stages, the Amadori products undergo dehydration and fragmentation to form various reactive carbonyl species, such as α-dicarbonyls (e.g., glyoxal (B1671930), methylglyoxal) and α-hydroxycarbonyls. nuft.edu.ua Concurrently, amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, producing Strecker aldehydes and α-aminoketones. researchgate.net The self-condensation of two α-aminoketone molecules, or their condensation with other reactive intermediates, leads to the formation of dihydropyrazine rings. Subsequent oxidation of these rings yields the stable aromatic pyrazine structures. researchgate.net The specific types of pyrazines formed are highly dependent on the nature of the initial amino acid and sugar reactants, as well as reaction conditions like temperature and pH. nih.govresearchgate.net The synthesis of hydroxypyrazines, specifically, can be achieved through the condensation of α-amino acid nitriles or α-aminoamides with dicarbonyl compounds like glyoxal or methylglyoxal. google.combeilstein-journals.orgresearchgate.net

Degradation Products of β-Lactam Antibiotics Yielding Hydroxypyrazines

The β-lactam ring, the core structural feature of antibiotics like penicillins and cephalosporins, is chemically unstable and susceptible to degradation through hydrolysis. researchgate.netresearchgate.net This degradation can occur under various conditions, including acidic or alkaline environments, or through enzymatic action by β-lactamases. researchgate.netresearchgate.netnih.gov The primary degradation pathway involves the hydrolytic cleavage of the strained four-membered amide ring, leading to the formation of products such as penicilloic acid and amoxicilloic acid. researchgate.netresearchgate.net

Under certain conditions, these initial degradation products can undergo further intramolecular reactions. For instance, amoxicilloic acid can cyclize to form amoxicillin (B794) diketopiperazine. researchgate.netnih.gov Significantly, studies on the anaerobic degradation of amoxicillin have identified phenol (B47542) hydroxypyrazine as one of the terminal by-products. nih.gov This indicates that under specific environmental or biological conditions, the fragmented and rearranged structures resulting from the initial cleavage of the β-lactam antibiotic can serve as precursors for the formation of stable heterocyclic compounds like hydroxypyrazines.

The table below lists identified degradation products of amoxicillin.

| Parent Compound | Degradation Condition | Identified By-products |

| Amoxicillin | Anaerobic Digestion | Amoxicillin penicilloic acid, Amoxilloic acid, Amoxicillin diketopiperazine, Phenol hydroxypyrazine |

This table summarizes the by-products identified during the anaerobic degradation of the β-lactam antibiotic amoxicillin. nih.gov

Role of Formaldehyde (B43269) in Pyrazine Structure Modification

Formaldehyde is a highly reactive C1 electrophile that can participate in the modification of various organic structures, including heterocyclic rings like pyrazine. nih.govnih.gov It can react with nucleophilic sites on a molecule to form new carbon-carbon or carbon-nitrogen bonds. The reaction of formaldehyde with hydrazine, for example, results in the formation of formaldehyde hydrazone. nih.govdoubtnut.com

In the context of pyrazine chemistry, formaldehyde can react with active methyl groups attached to the pyrazine ring. This type of reaction is analogous to an aldol (B89426) condensation, where the methyl group provides a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of formaldehyde. This can lead to the addition of a hydroxymethyl group (-CH₂OH) to the pyrazine structure. This mechanism provides a pathway for the conversion of an alkylpyrazine into a hydroxyalkylpyrazine. Furthermore, formaldehyde is known to react with amino groups, such as the N-terminal proline of proteins, to form stable bicyclic structures, demonstrating its potent ability to modify nitrogen-containing molecules. nih.gov It has also been shown that formaldehyde can mediate the methylation of DNA bases in the presence of hydrazine, suggesting its role as a key intermediate in C1 transfer reactions. nih.gov

pH Dependency of Pyrazine Derivative Formation

The formation of pyrazine derivatives, including this compound, through synthetic pathways such as the Maillard reaction is significantly influenced by the pH of the reaction environment. Generally, the yield and variety of pyrazines are favored under neutral to alkaline conditions.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for pyrazine synthesis in food and model systems. The pH of the system plays a critical role in several steps of this complex reaction cascade. Alkaline conditions are known to promote the enolization of sugars and the degradation of Amadori rearrangement products, which are key intermediates in the formation of α-dicarbonyl compounds. These dicarbonyls are essential precursors for the subsequent Strecker degradation of amino acids, which leads to the formation of α-aminoketones. The self-condensation of these α-aminoketones is a crucial step in the formation of the dihydropyrazine ring, which is then oxidized to the corresponding pyrazine.

Research has consistently shown that pyrazine formation is enhanced at higher pH levels. researchgate.net For instance, studies on the Maillard reaction of L-ascorbic acid with various amino acids demonstrated that pyrazine formation was favored at a higher pH. researchgate.net This is attributed to the base-catalyzed nature of the reactions involved. researchgate.net Similarly, in model systems involving glucose and amino acids, weak alkaline conditions (pH 8.0) are often intentionally used to facilitate the formation of pyrazines. nih.gov It has been observed, however, that the pH tends to decrease during the course of the reaction due to the formation of acidic byproducts. nih.gov

The effect of pH can also be dependent on the specific amino acids participating in the reaction. The impact of pH is most significant for acidic amino acids and least for basic amino acids. researchgate.net

Advanced Spectroscopic and Analytical Techniques for 2 Hydroxy 6 Methylpyrazine Research

Spectroscopic Characterization

Spectroscopic methods provide a deep insight into the molecular architecture and electronic properties of 2-Hydroxy-6-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.netbbhegdecollege.comethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR are the most utilized NMR techniques. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton spectrum would be expected to show distinct signals for the methyl protons and the aromatic protons on the pyrazine (B50134) ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the pyrazine ring and the methyl and hydroxyl substituents. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, providing crucial data for unambiguous structure confirmation. uobasrah.edu.iq Advanced 2D-NMR techniques can further establish connectivity between protons and carbons, solidifying the structural assignment. researchgate.netnottingham.ac.uknih.gov

Below is a table summarizing typical NMR data for a related compound, which can provide an indication of the expected chemical shifts for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.4 | Singlet | -CH₃ |

| ¹H | ~6.5 - 7.5 | Multiplet | Aromatic Protons |

| ¹³C | ~20 | Quartet | -CH₃ |

| ¹³C | ~110 - 160 | Singlet/Doublet | Aromatic Carbons |

This is an interactive data table based on generalized data for similar structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. ponder.ing It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. msu.edu

In the IR spectrum of this compound, several key absorption bands would be expected:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group. libretexts.org The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are typical for C-H stretching vibrations of the methyl group. libretexts.org Aromatic C-H stretches may appear at slightly higher frequencies, just above 3000 cm⁻¹. msu.eduvscht.cz

C=N and C=C Stretch: The pyrazine ring contains both C=N and C=C bonds, which will show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. copbela.org

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group typically appears in the 1000-1300 cm⁻¹ range. libretexts.org

The unique pattern of absorption bands in the IR spectrum serves as a molecular "fingerprint," allowing for the identification of this compound and the confirmation of its key functional groups. libretexts.org

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (-OH) | 3200 - 3600 (broad) | O-H Stretch |

| Methyl C-H | 2850 - 3000 | C-H Stretch |

| Aromatic C-H | 3000 - 3100 | C-H Stretch |

| Pyrazine Ring | 1400 - 1650 | C=N and C=C Stretch |

| Carbonyl (in tautomeric form) | ~1650 | C=O Stretch |

| C-O | 1000 - 1300 | C-O Stretch |

This is an interactive data table representing typical IR absorption ranges.

UV and Fluorescence Spectroscopy in Pyrazine Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. researchgate.net Pyrazine and its derivatives, being aromatic compounds, exhibit characteristic UV absorption spectra. The absorption of UV light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation in the molecule. For pyrazine derivatives, these absorptions are typically observed in the UV region.

Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but for those that do, the fluorescence spectrum can be a sensitive tool for analysis. The study of 2-hydroxy-3-phenyl-6-methylpyrazine, a related compound, utilized UV and fluorescence spectroscopy in its analysis. researchgate.net These techniques can be used to investigate the interactions of pyrazines with other molecules, such as proteins. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. whitman.edu It provides crucial information about the molecular weight of a compound and can also be used to deduce its structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The high-resolution mass spectrum can provide the exact molecular formula.

Electron impact ionization, a common technique in MS, can cause the molecular ion to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule and can be used to piece together its structure. For this compound, common fragmentation pathways might involve the loss of the methyl group, the hydroxyl group, or cleavage of the pyrazine ring. nih.govmiamioh.edu

| Ion | m/z (expected) | Possible Identity |

| [M]⁺ | 124 | Molecular Ion |

| [M-CH₃]⁺ | 109 | Loss of a methyl radical |

| [M-OH]⁺ | 107 | Loss of a hydroxyl radical |

| [M-CO]⁺ | 96 | Loss of carbon monoxide |

This is an interactive data table showing potential fragmentation patterns.

Electrochemical Analysis of this compound and Derivatives

Electrochemical techniques are employed to study the redox properties of molecules, providing insights into their electron transfer processes.

Polarographic Techniques for Reduction Studies

Polarography is an electrochemical method used to study the reduction and oxidation of substances in solution. acs.org The reduction of pyrazine and its derivatives at a dropping mercury electrode has been a subject of study. The electrochemical reduction of pyrazines typically involves the transfer of two electrons to form the corresponding 1,4-dihydro-derivative. mdpi.com The process is often pH-dependent, with the number of protons involved in the reaction varying with the acidity of the solution. mdpi.comacs.org

Studies on substituted pyrazines have shown that the presence of electron-donating or electron-withdrawing groups influences the reduction potential. mdpi.com Electron-donating groups, such as the methyl and hydroxyl groups in this compound, would be expected to affect its reduction behavior compared to unsubstituted pyrazine.

Chromatographic Separations and Detection

Chromatographic techniques are indispensable for the isolation, identification, and quantification of this compound, particularly when it is a component of a complex mixture of volatile compounds.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used analytical method for the characterization of volatile and semi-volatile compounds like alkylpyrazines. nih.gov In this technique, the volatile compounds are separated based on their boiling points and polarity on a capillary column before being detected and identified by a mass spectrometer. researchgate.net The mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification challenging based on spectral data alone. nih.govresearchgate.net Therefore, gas chromatographic retention indices (RIs) are often used in conjunction with mass spectral data to confirm the identity of specific pyrazine isomers. nih.gov

The table below outlines typical parameters for a GC-MS system used in the analysis of pyrazines. researchgate.netnih.govmdpi.com

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-INNOWax) | Separates individual volatile compounds from the mixture. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Injection Mode | Splitless or Split | Introduces the sample into the GC system. |

| Injector Temperature | 250 - 270 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 40 °C to 240 °C) | Controls the separation of compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole, Ion Trap | Separates the fragment ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and purification of compounds from complex mixtures in the liquid phase. nih.gov For pyrazine analysis, reversed-phase (RP)-HPLC is commonly employed. nih.gov This method allows for the fractionation of extracts, enabling the isolation of specific compounds like this compound for further analysis or bioassays. researchgate.net The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov By collecting the fractions that elute from the column at different times, individual compounds can be isolated with high purity. nih.gov

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds from various matrices. mdpi.comlibretexts.org The method utilizes a fused silica fiber coated with a sorbent material to adsorb and concentrate analytes from a sample, either by direct immersion or by exposure to the headspace above the sample. libretexts.orgnih.gov After extraction, the fiber is transferred to the injector of a GC-MS system, where the trapped analytes are thermally desorbed for analysis. nih.gov SPME is particularly effective for the analysis of trace levels of pyrazines in food, beverages, and biological samples. sigmaaldrich.comresearchgate.net The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. sigmaaldrich.com

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Nonpolar | Nonpolar volatile and semi-volatile compounds. |

| Polyacrylate (PA) | Polar | Polar semi-volatile compounds. |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Volatile compounds, gases. |

| Divinylbenzene/CAR/PDMS (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds. |

Quantum Chemical and Computational Approaches

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become powerful tools for studying the properties of molecules like this compound. researchgate.netijournalse.org These computational methods allow for the prediction of various molecular properties, including geometric structures, vibrational frequencies (for interpreting IR and Raman spectra), and electronic properties. superfri.orgchemrxiv.org Such calculations can provide insights into the relationships between the structure of pyrazine derivatives and their chemical properties. researchgate.net For instance, computational models can be used to calculate descriptors that help predict the activity or properties of new compounds. ijournalse.org These in silico approaches complement experimental data and aid in the interpretation of spectroscopic results, offering a deeper understanding of the molecule's behavior at an atomic level. nih.gov

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain optimized geometric parameters, including bond lengths and bond angles. These theoretical calculations are crucial for understanding the tautomeric equilibrium between the hydroxy form and its corresponding keto form (6-methyl-1H-pyrazin-2-one), which is a key aspect of its chemistry. The relative energies of these tautomers, as calculated by DFT, can predict their populations at equilibrium.

Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For pyrazine derivatives, these calculations help in understanding their susceptibility to electrophilic and nucleophilic attacks.

Table 1: Selected Optimized Geometric Parameters for this compound (Hydroxy Tautomer) from a Hypothetical DFT Calculation

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-O | 1.35 Å |

| O-H | 0.97 Å | |

| N1-C2 | 1.33 Å | |

| C5-C6 | 1.39 Å | |

| C6-N1 | 1.34 Å | |

| C6-C(methyl) | 1.51 Å | |

| Bond Angle | N1-C2-N4 | 118° |

| C2-N4-C5 | 119° | |

| C5-C6-N1 | 120° | |

| Dihedral Angle | H-O-C2-N1 | 0.0° (planar) |

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a compound. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same level of theory used for geometry optimization. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals, especially for complex molecules.

Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculations provide a set of theoretical frequencies and their corresponding intensities. By comparing the calculated vibrational modes with the experimental IR spectrum, each absorption band can be assigned to a specific molecular vibration (e.g., O-H stretch, C=N stretch, C-H bend). It is common practice to scale the calculated frequencies by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H stretch | ~3400 | ~3550 |

| C-H (aromatic) stretch | ~3050 | ~3100 |

| C-H (methyl) stretch | ~2950 | ~3000 |

| C=N stretch | ~1620 | ~1650 |

| C=C stretch | ~1580 | ~1600 |

| C-O stretch | ~1250 | ~1280 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies providing this information for this compound were not identified.

Computational Studies of Reaction Mechanisms and Energetics

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. For this compound, this can include studying its formation pathways, such as in the Maillard reaction, or its degradation and transformation into other flavor compounds.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For instance, the tautomerization between the hydroxy and keto forms can be modeled to find the transition state and the energy barrier for this interconversion. Such studies can reveal whether the process is likely to occur under specific conditions.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecular surface, typically the electron density surface, using a color scale. Regions of negative potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show a negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with water or other molecules in a food matrix, which can influence its volatility and sensory perception.

Biological Activities and Pharmacological Potential of 2 Hydroxy 6 Methylpyrazine and Its Derivatives

Antimicrobial Properties

The antimicrobial potential of pyrazine (B50134) derivatives has been investigated against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Activity of Pyrazine Derivatives

Numerous studies have demonstrated the antibacterial effects of pyrazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. mdpi.com Among the tested compounds, some exhibited moderate to good activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.com One particular derivative, compound 2e, showed notable antibacterial efficacy with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, which is comparable to the activity of the antibiotic ampicillin. mdpi.com

In another study, pyrazine-2-carboxylic acid derivatives were synthesized and tested against several clinical isolates. The results indicated that these compounds possess good antimicrobial activity. rjpbcs.com For example, against the Gram-negative bacterium P. aeruginosa, several derivatives were effective at a concentration of 25 µg/mL. rjpbcs.com Similarly, certain derivatives were found to be effective against E. coli with a MIC value of 50 µg/mL. rjpbcs.com

The following table summarizes the antibacterial activity of selected pyrazine derivatives from various studies.

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | 32 | mdpi.com |

| Triazolo[4,3-a]pyrazine | Escherichia coli | 16 | mdpi.com |

| Pyrazine-2-carboxylic acid | Pseudomonas aeruginosa | 25 | rjpbcs.com |

| Pyrazine-2-carboxylic acid | Escherichia coli | 50 | rjpbcs.com |

Antifungal Activity

The antifungal potential of pyrazine derivatives has also been a subject of investigation. Studies have shown that certain pyrazine carboxamide derivatives exhibit activity against fungal pathogens. For example, synthesized pyrazine-2-carboxamide derivatives were evaluated for their antifungal activity against Candida albicans and Aspergillus niger. Some of these compounds showed a degree of activity, although generally less than the standard antifungal drug.

In a separate study, novel pyrazine analogs of chalcones were synthesized and tested for their antifungal properties against a panel of eight fungal strains. nih.gov While many of the compounds were inactive or only weakly active, some showed promise against Trichophyton mentagrophytes. nih.gov This highlights that the antifungal efficacy of pyrazine derivatives can be highly dependent on their specific chemical structure.

Antimycobacterial Activity, Including Against Mycobacterium tuberculosis

A significant area of research for pyrazine derivatives is their activity against mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. Pyrazinamide, a pyrazine derivative, is a cornerstone drug in the treatment of tuberculosis. nih.gov Building on this, researchers have synthesized and tested numerous other pyrazine derivatives for their antimycobacterial potential.

One study reported the synthesis of a series of pyrazine and quinoxaline (B1680401) derivatives and their activity against M. tuberculosis and Mycobacterium avium. nih.gov The 4-acetoxybenzyl ester of pyrazinoic acid and 4'-acetoxybenzyl 2-quinoxalinecarboxylate demonstrated excellent activity against M. tuberculosis, with MIC ranges of less than 1 to 6.25 µg/mL. nih.gov

Another study focused on N-pyrazinoyl substituted amino acids as potential antimycobacterial agents. Several of these compounds displayed high activity against M. tuberculosis H37Ra. nih.gov The most active derivative, containing a phenylglycine moiety, exhibited a MIC of less than 1.95 µg/mL. nih.gov

The table below presents the antimycobacterial activity of selected pyrazine derivatives.

| Derivative Type | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

| 4-acetoxybenzyl ester of pyrazinoic acid | Mycobacterium tuberculosis | <1-6.25 | nih.gov |

| N-pyrazinoyl substituted phenylglycine | Mycobacterium tuberculosis H37Ra | <1.95 | nih.gov |

| Pyrazinamide derivative 2b' | Mycobacterium tuberculosis H37Rv | 6.25 | researchgate.net |

| Pyrazinamide derivative 2d' | Mycobacterium tuberculosis H37Rv | 6.25 | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., cell envelope disintegration, DNA destruction)

The precise mechanisms through which pyrazine derivatives exert their antimicrobial effects are still under investigation and can vary between different derivatives and target organisms. However, some studies have shed light on potential modes of action.

For certain pyrazine-2-carboxylic acid derivatives, molecular docking studies have suggested that their antibacterial activity may stem from the inhibition of GlcN-6-P synthase. rjpbcs.com This enzyme is crucial for the biosynthesis of the bacterial cell wall, and its inhibition would disrupt cell wall integrity, leading to bacterial death.

Other proposed mechanisms for pyrazine compounds, in general, relate to their ability to interfere with cellular processes essential for microbial survival. The structural features of the pyrazine ring and its substituents play a critical role in determining the specific interactions with biological targets within the microbial cells.

Antioxidant Studies

In addition to their antimicrobial properties, pyrazine derivatives have been explored for their antioxidant potential. Antioxidants are compounds that can neutralize harmful free radicals, thereby protecting cells from oxidative damage.

Free Radical Scavenging Activity (e.g., ABTS, DPPH, galvinoxyl radicals)

The antioxidant capacity of pyrazine derivatives is often evaluated by their ability to scavenge stable free radicals in vitro. Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

A study on novel pyrazine-2-carboxylic acid derivatives demonstrated their antioxidant potential using both ABTS and DPPH methods. rjpbcs.com One of the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone, exhibited good antioxidant activity. rjpbcs.com

Another investigation into alkyl substituted pyrazine derivatives of chalcones measured their DPPH radical scavenging activity. mdpi.com Among the tested compounds, those with a guaiacyl-substitution showed radical scavenging potential, with IC50 values ranging from 39 µM to 186 µM. mdpi.com The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

The following table summarizes the free radical scavenging activity of selected pyrazine derivatives.

| Derivative Type | Assay | Activity (IC50 in µM) | Reference |

| Guaiacyl-substituted pyrazine chalcone (B49325) | DPPH | 39 | mdpi.com |

| Guaiacyl-substituted pyrazine chalcone | DPPH | 46 | mdpi.com |

| Guaiacyl-substituted pyrazine chalcone | DPPH | 186 | mdpi.com |

Influence of Structural Modifications on Antioxidant Efficacy

The antioxidant capacity of pyrazine derivatives is significantly influenced by their molecular structure, particularly the nature and position of substituent groups. Research into the structure-activity relationship (SAR) reveals that specific modifications can enhance the ability of these compounds to scavenge free radicals.

The presence and number of hydroxyl (-OH) groups are critical for antioxidant activity. For instance, in pyrazine analogues of chalcones, the presence of free hydroxyl groups is considered an important feature for efficient antiradical activity. mdpi.com A study on a series of synthetic chalcone derivatives featuring an alkyl-substituted pyrazine ring demonstrated that antioxidant efficacy, measured by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, was highly dependent on the substitution pattern on the phenolic ring B. mdpi.comresearchgate.net

Specifically, derivatives with a guaiacyl-like moiety (a 4-hydroxy and 3-methoxy substitution) on the phenolic ring exhibited the most notable radical scavenging potential. mdpi.com This suggests that the catechol-like structure is a key determinant for antioxidant function within this class of compounds. Modifications to the alkyl group on the pyrazine ring also modulate this activity. For example, among the effective guaiacyl-substituted derivatives, the compound with a 4'-propyl group on the pyrazine ring (Compound 4c ) showed stronger radical scavenging activity than the one with an isobutyl group (Compound 4e ). mdpi.comresearchgate.net In contrast, derivatives with only a single hydroxyl group at other positions (2-OH, 3-OH, or 4-OH) did not show significant radical scavenging activity in the DPPH assay. mdpi.comresearchgate.net

| Compound ID | Phenolic Ring B Substitution | Pyrazine Ring A Substitution | Radical Scavenging Activity (IC₅₀ in µM) |

|---|---|---|---|

| 4a | 3-OCH₃, 4-OH | H | 186 |

| 4c | 3-OCH₃, 4-OH | propyl | 39 |

| 4e | 3-OCH₃, 4-OH | isobutyl | 46 |

| Series 1, 2, 3 | 2-OH, 3-OH, or 4-OH | Various alkyl groups | >1000 |

| Vitamin C (Reference) | - | - | 15 |

Potential Therapeutic Applications

Pyrazine derivatives have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various human cancer cell lines. nih.gov The anti-cancer potential of these compounds is often attributed to their ability to induce apoptosis, inhibit crucial cell signaling pathways, and generate reactive oxygen species (ROS) within tumor cells. mdpi.comnih.gov

Hybrid molecules combining the pyrazine scaffold with other bioactive structures, such as chalcones and curcumin, have shown potent anti-proliferative effects. For example, ligustrazine–chalcone hybrids have demonstrated cytotoxicity against breast cancer (MDA-MB-231, MCF-7), lung cancer (A549), and liver cancer (HepG-2) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com Similarly, ligustrazine–curcumin hybrids were effective against both drug-sensitive (A549) and drug-resistant (A549/DDP) lung cancer cells. mdpi.com The mechanism for one of these hybrids, compound 79 , involves the inhibition of thioredoxin reductase (TrxR), leading to an accumulation of ROS and subsequent apoptosis. mdpi.com

Other pyrazine derivatives have been designed to target specific molecular pathways involved in cancer progression. Some compounds act as inhibitors of protein tyrosine phosphatases, such as SHP2, which are implicated in cell proliferation and migration. mdpi.com Another strategy involves the development of pyrazine-based histone deacetylase (HDAC) inhibitors. mdpi.com

| Compound Type | Specific Compound | Cancer Cell Line | Anti-proliferative Activity (IC₅₀ in µM) |

|---|---|---|---|

| Ligustrazine–Chalcone Hybrid | 57 | MDA-MB-231 (Breast) | 1.60 |

| MCF-7 (Breast) | 1.41 | ||

| 60 | MDA-MB-231 (Breast) | 1.67 | |

| MCF-7 (Breast) | 1.54 | ||

| Ligustrazine–Curcumin Hybrid | 79 | A549 (Lung) | 0.60 |

| A549/DDP (Drug-Resistant Lung) | 1.55 | ||

| Resveratrol-Pyrazine Analog | 67 | MCF-7 (Breast) | 70.9 |

The anti-inflammatory properties of pyrazine derivatives have been investigated, with studies indicating their potential to modulate key inflammatory pathways. These compounds can inhibit the production of pro-inflammatory mediators, including cytokines and nitric oxide (NO). mdpi.comscientific.net

For instance, a series of synthesized pyrrolo[1,2-a]pyrazine (B1600676) derivatives demonstrated moderate in vitro anti-inflammatory activity, with inhibition of interleukin-6 (IL-6) production ranging from 43-59% at a concentration of 50 µM. scientific.net In another study, a paeonol (B1678282) derivative incorporating a pyrazine structure was found to be a potent inhibitor of inflammation. This compound exhibited 56.32% inhibition of nitric oxide (NO) overexpression induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells at a concentration of 20 μM, a significant increase compared to the parent compound paeonol, which only showed 14.74% inhibition at the same concentration. mdpi.com

| Compound Type | Assay | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| Pyrrolo[1,2-a]pyrazines | IL-6 Production | 50 µM | 43-59% | scientific.net |

| Paeonol-Pyrazine Derivative (Compound 37) | LPS-induced NO Overexpression | 20 µM | 56.32% | mdpi.com |

| Paeonol (Parent Compound) | LPS-induced NO Overexpression | 20 µM | 14.74% | mdpi.com |

Certain pyrazine derivatives have demonstrated notable antiviral properties. One such compound, 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine, has shown a broad spectrum of activity in vitro. It is effective against several viruses, including measles virus, Newcastle disease virus (NDV), some strains of influenza virus, herpes simplex virus, and varicella-zoster virus. google.com Therapeutic trials have also indicated its activity against herpetic keratoconjunctivitis that was experimentally induced in rabbits. google.com

A prominent example of a pyrazine-based antiviral drug is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide). It functions as a selective inhibitor of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.

Pyrazine derivatives are being actively investigated for their therapeutic potential in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.gov Their chemical structure allows for the design of multi-target agents that can address the complex pathology of these conditions. nih.gov

In the context of Alzheimer's disease, polysubstituted pyrazine derivatives have been developed that exhibit multifunctional properties, including antioxidant activity, metal chelation, and inhibition of β-amyloid (Aβ) aggregation. nih.govresearchgate.net One promising compound, A3B3C1 , was shown to protect neuronal cells from oxidative damage by activating the Nrf2/ARE signaling pathway, which boosts the expression of antioxidant proteins. nih.gov

For Parkinson's disease, a novel derivative of tetramethylpyrazine, named T-006 , has shown significant neuroprotective and neurogenic effects in preclinical models. T-006 improved locomotor behavior and increased the survival of dopaminergic neurons. nih.gov Its mechanism of action involves the activation of key neuroprotective pathways, including MEF2-PGC1α and the brain-derived neurotrophic factor (BDNF)/CREB pathway. nih.gov Another derivative, DT-010 , a dimer of danshensu (B613839) and tetramethylpyrazine, was found to protect primary neurons from glutamate-induced excitotoxicity by blocking the N-Methyl-D-aspartate (NMDA) receptor. researchgate.net

| Compound | Disease Model | Observed Effect | Proposed Mechanism of Action | Source |

|---|---|---|---|---|

| A3B3C1 | Alzheimer's Disease (in vitro) | Protection of SH-SY5Y cells from H₂O₂-induced damage | Activation of Nrf2/ARE antioxidant pathway | nih.gov |

| T-006 | Parkinson's Disease (cellular and animal models) | Improved locomotor behavior, increased survival of dopaminergic neurons | Activation of MEF2-PGC1α and BDNF/CREB pathways | nih.gov |

| DT-010 | Glutamate-induced excitotoxicity (in vitro) | Prevention of neuronal viability loss | Blockage of NMDA receptor | researchgate.net |

The emergence of drug resistance in pathogens and cancer cells is a major global health challenge. Pyrazine derivatives represent a promising avenue for developing new agents to combat this issue, particularly against multidrug-resistant tuberculosis (MDR-TB) and resistant cancers. rsc.orgacs.org

Pyrazinamide, a first-line anti-TB drug, is a cornerstone of tuberculosis treatment. bohrium.com Building on this, numerous novel pyrazine-based hybrid compounds have been synthesized and tested against resistant strains of Mycobacterium tuberculosis. Hybrid molecules incorporating pyrazine and 1,2,4-triazole (B32235) scaffolds have shown noteworthy activity against the H37Rv strain, with several compounds exhibiting Minimum Inhibitory Concentration (MIC) values of ≤6.25 µg/mL. rsc.orgresearchgate.net For instance, a study on pyrazine-containing 1,3,4-oxadiazoles clubbed with azetidin-2-one (B1220530) identified derivatives (7B and 7G ) with potent antitubercular activity (MIC 3.12 µg/mL) against M. tuberculosis. nih.gov

In oncology, pyrazine derivatives are being developed to overcome resistance to existing chemotherapies. Ligustrazine-curcumin hybrids have shown efficacy against cisplatin-resistant lung cancer cells (A549/DDP). mdpi.com Furthermore, novel pyrazine derivatives have been designed as covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, a strategy aimed at overcoming clinical resistance in cancers driven by FGFR signaling. acs.org

| Compound Type | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| Pyrazine-1,3,4-oxadiazole-azetidinone hybrid (7B, 7G) | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | nih.gov |

| Pyrazine-1,2,4-triazole hybrids (8a, 8b, 8c, 8d) | M. tuberculosis H37Rv | MIC | ≤6.25 µg/mL | researchgate.net |

| Ligustrazine-Curcumin hybrid (79) | A549/DDP (Cisplatin-resistant lung cancer) | IC₅₀ | 1.55 µM | mdpi.com |

Lack of Specific Research Data Hinders Detailed Analysis of 2-Hydroxy-6-methylpyrazine Derivatives' Structure-Activity Relationship

The initial aim was to construct a detailed article outlining the biological activities and pharmacological potential of this compound and its derivatives, with a specific focus on their structure-activity relationships. This would have involved the analysis of research findings detailing how different chemical substitutions on the core molecule influence its biological effects, presented with supportive data tables.

Consequently, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline, particularly the section on Structure-Activity Relationship (SAR) Studies of this compound Derivatives, which requires detailed research findings and data tables. The absence of such specific studies in the public domain prevents a meaningful analysis of how structural modifications to this particular compound affect its biological activity.

Therefore, the requested article cannot be generated at this time due to the lack of specific and detailed scientific research on the structure-activity relationships of this compound derivatives. Further experimental research is needed in this area to elucidate the pharmacological potential of this class of compounds.

Environmental and Metabolic Fate Studies of 2 Hydroxy 6 Methylpyrazine

Biodegradation Pathways and Microorganisms Involved

The biodegradation of pyrazine (B50134) derivatives is a key process in their environmental removal. While direct studies on 2-Hydroxy-6-methylpyrazine are limited, research on related alkylpyrazines provides significant insights into its potential degradation pathways. The initial step in the aerobic catabolism of many alkylpyrazines by microorganisms involves hydroxylation of the pyrazine ring. lmaleidykla.lt This suggests that this compound could be an intermediate in the microbial degradation of 2-methylpyrazine.

Several bacterial genera have been identified with the capacity to degrade pyrazine compounds. For instance, a strain of Mycobacterium sp. (DM-11), isolated from a fishmeal processing plant's waste gas treatment facility, has been shown to utilize 2,3-diethyl-5-methylpyrazine (B150936) as a sole carbon and energy source. nih.govasm.orgresearchgate.netnih.govresearchgate.net The degradation of this compound proceeds through a hydroxylated intermediate, 5,6-diethyl-2-hydroxy-3-methylpyrazine, which is subsequently followed by ring fission and the release of ammonium. nih.govasm.orgresearchgate.netnih.govresearchgate.net This process is dependent on molecular oxygen, indicating the involvement of oxygenase enzymes. nih.govasm.orgresearchgate.netnih.govresearchgate.net

Similarly, Rhodococcus erythropolis strain DP-45 has been observed to degrade 2,5-dimethylpyrazine (B89654), with the formation of 2-hydroxy-3,6-dimethylpyrazine (B1652903) as a likely intermediate. lmaleidykla.lt This transformation is thought to be catalyzed by a flavin-dependent or cytochrome P450-dependent monooxygenase. lmaleidykla.lt Furthermore, Pseudomonas species have been noted for their ability to metabolize pyrazine compounds, often through co-metabolism. nih.govresearchgate.net For example, Pseudomonas putida can transform 2,5-dimethylpyrazine into 5-methylpyrazine-2-carboxylic acid. nih.govtandfonline.com Fungi are also known to produce and degrade pyrazines, though they are generally considered less prominent in pyrazine degradation compared to bacteria. researchgate.net

The table below summarizes microorganisms involved in the degradation of related pyrazine compounds, which may have the potential to degrade this compound.

| Microorganism Strain | Degraded Pyrazine Compound | Key Intermediate/Product | Reference(s) |

| Mycobacterium sp. DM-11 | 2,3-Diethyl-5-methylpyrazine | 5,6-Diethyl-2-hydroxy-3-methylpyrazine | nih.govasm.orgresearchgate.netnih.govresearchgate.net |

| Rhodococcus erythropolis DP-45 | 2,5-Dimethylpyrazine | 2-Hydroxy-3,6-dimethylpyrazine | lmaleidykla.lt |

| Pseudomonas putida | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | nih.govtandfonline.com |

| Arthrobacter sp. | 2,5-Dimethylpyrazine | Hydroxylated intermediates | lmaleidykla.lt |

Environmental Impact and Degradation Products

The environmental presence of pyrazines stems from both natural and anthropogenic sources, including food processing, agricultural chemicals, and industrial waste. researchgate.netnih.gov Their volatility and detection in industrial wastewater suggest a potential for environmental distribution. researchgate.net While the ecotoxicity of this compound has not been extensively studied, data on related pyrazine derivatives indicate that they are generally of low concern for the terrestrial and freshwater compartments at typical environmental concentrations. nih.gov

The degradation of pyrazines in the environment can lead to the formation of various byproducts. The primary degradation pathway in soil and aquatic environments is microbial degradation. nih.gov The initial hydroxylation step increases the polarity of the molecule, which can affect its mobility and bioavailability. Subsequent ring cleavage would lead to the formation of smaller, more readily biodegradable aliphatic compounds. asm.org

In the case of the microbial degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. DM-11, the disappearance of the hydroxylated intermediate is accompanied by the release of ammonium, indicating the breakdown of the heterocyclic ring and mineralization of the nitrogen atoms. nih.govasm.orgresearchgate.netnih.govresearchgate.net However, the specific organic fragments resulting from the ring cleavage of this compound have not been identified. The complete mineralization of pyrazines to carbon dioxide, water, and inorganic nitrogen is the ultimate goal of biodegradation, which would eliminate any potential environmental impact.

Metabolic Transformation and Intermediates

The metabolic fate of pyrazines has been studied in both mammals and microorganisms, revealing different transformation pathways. In humans and animals, pyrazine derivatives are typically absorbed from the gastrointestinal tract and undergo metabolic detoxification. nih.govtandfonline.cominchem.org The primary metabolic routes involve the oxidation of alkyl side-chains and hydroxylation of the pyrazine ring, followed by conjugation with glucuronic acid or sulfate (B86663) for excretion in the urine. nih.govnih.govtandfonline.com Importantly, in mammalian metabolism, the pyrazine ring itself is generally not cleaved. researchgate.netnih.gov

In contrast, microorganisms are capable of cleaving the pyrazine ring, utilizing the compound as a source of carbon and nitrogen. researchgate.netnih.gov The initial metabolic steps in microorganisms often mirror those in mammals, involving oxidation of side chains and ring hydroxylation. For instance, the methyl group of methylpyrazines can be oxidized to a primary alcohol and subsequently to a carboxylic acid. tandfonline.comnih.gov This is exemplified by the transformation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid by Pseudomonas putida. nih.govtandfonline.com

Given these established pathways, the metabolic transformation of this compound in microorganisms is likely to proceed through one or both of the following initial steps:

Oxidation of the methyl group: The methyl group at the 6-position could be oxidized to a hydroxymethyl group and then to a carboxylic acid, forming 2-hydroxy-6-pyrazinecarboxylic acid.

Ring cleavage: Following the initial hydroxylation (which is already present in the parent compound), the pyrazine ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates. asm.org

The table below outlines the potential metabolic transformations and intermediates of this compound based on studies of related compounds.

| Metabolic Pathway | Potential Intermediate(s) | Organism Type | Reference(s) |

| Side-chain Oxidation | 2-Hydroxy-6-(hydroxymethyl)pyrazine, 2-Hydroxy-6-pyrazinecarboxylic acid | Microorganisms | nih.govtandfonline.comnih.gov |

| Ring Hydroxylation & Conjugation | Glucuronide or sulfate conjugates of 2,X-dihydroxy-6-methylpyrazine | Mammals | nih.govnih.govtandfonline.com |

| Ring Cleavage | Aliphatic compounds, Ammonium | Microorganisms | nih.govasm.orgresearchgate.netnih.govresearchgate.netasm.org |

Applications and Future Research Directions

Role in Flavor Chemistry and Food Science Research

Pyrazine (B50134) derivatives are integral to the flavor profiles of many thermally processed foods, contributing characteristic roasted, nutty, and toasted aromas. researchgate.net 2-Hydroxy-6-methylpyrazine and its related compounds are formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.net The study of such compounds is crucial for understanding and controlling the flavor development in products like coffee, cocoa, and baked goods. nih.gov

Table 1: Odor Thresholds of Selected Pyrazine Derivatives

| Compound | Odor Threshold (ppb in water) | Odor Description |

|---|---|---|

| 2-Methylpyrazine | 60,000 - 105,000 | Nutty, cocoa, roasted |

| 2-Ethyl-6-methylpyrazine | Not specified | Roasted potato |

| 2-Methoxy-3-methylpyrazine | Not specified | Not specified |

| 2-Methoxy-3-(alpha-hydroxyisopropyl)-6-methylpyrazine | Not specified | Chimney soot, earthy, green (bell pepper), nutty, weak |

Potential in Agricultural Applications

The pyrazine ring is a structural motif found in various agrochemicals. tandfonline.com While specific large-scale applications of this compound in agriculture are not extensively documented, the inherent biological activity of pyrazine derivatives suggests potential uses. Research has indicated that pyrazines can be utilized as pesticides and insecticides. tandfonline.com The development of novel and more effective crop protection agents is a continuous effort, and the pyrazine scaffold offers a platform for the synthesis of new active ingredients. Future research could explore the synthesis of this compound derivatives and screen them for herbicidal, fungicidal, or insecticidal properties.

Development of New Pyrazine-Based Chemical Entities for Medicinal Chemistry

The pyrazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. mdpi.commdpi.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.gov this compound, with its reactive hydroxyl group, serves as a valuable starting material for the synthesis of a diverse library of new chemical entities.

The development of novel therapeutics often involves the modification of a core structure to optimize its biological activity and pharmacokinetic properties. The pyrazine ring in many drug candidates enhances their ability to bind to biological targets. nih.gov For instance, the antiviral drug Favipiravir contains a substituted hydroxypyrazine core, highlighting the importance of this structural class in drug discovery. elsevierpure.com Future research will undoubtedly continue to leverage the this compound scaffold to create new derivatives with improved efficacy and selectivity against various diseases.

Table 2: Examples of Bioactive Pyrazine Derivatives and their Potential Therapeutic Applications

| Pyrazine Derivative Class | Biological Activity | Potential Application |

|---|---|---|

| Cinnamic acid–pyrazine hybrids | HCV NS5B RdRp inhibition, RhoA inhibition | Antiviral, Cardiovascular disease |

| Chalcone (B49325)–pyrazine hybrids | Anticancer | Oncology |

| Piperlongumine–ligustrazine derivatives | Anticancer | Oncology |

| Paeonol (B1678282) derivatives | Anti-inflammatory | Inflammatory disorders |

This table presents general classes of bioactive pyrazine derivatives and does not imply direct synthesis from this compound without further chemical modification.

Advanced Synthetic Strategies for Novel this compound Derivatives

The synthesis of hydroxypyrazines has been a subject of interest for organic chemists for many years. The classical method developed by Reuben G. Jones provides a foundational route to these compounds. nih.govbeilstein-journals.org However, modern synthetic chemistry is continuously striving for more efficient, selective, and sustainable methods.

Recent advancements have focused on developing novel synthetic routes that offer higher yields, greater substrate scope, and milder reaction conditions. These include one-pot synthesis methodologies and the use of advanced catalytic systems. tandfonline.com For instance, the synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable resources like 1,3-dihydroxyacetone (B48652) has been reported, showcasing a move towards more sustainable practices. researchgate.net Future research in this area will likely concentrate on the development of stereoselective syntheses and the application of flow chemistry to produce this compound and its derivatives on a larger scale with greater control over the reaction parameters.

Continued Elucidation of Biological Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is fundamental to drug discovery and development. While numerous pyrazine derivatives have shown promising biological activities, the exact mechanisms of action for many are still under investigation. nih.gov

For example, the electrochemical behavior of 2-hydroxy-3-phenyl-6-methylpyrazine, a degradation product of β-lactam antibiotics, has been studied to understand its reduction process, which is crucial for its stability and potential interactions in biological systems. researchgate.net Future research will need to employ a combination of in vitro and in vivo studies, along with computational modeling, to identify the specific cellular targets and signaling pathways modulated by this compound and its derivatives. This deeper understanding will be critical for the rational design of more potent and selective therapeutic agents.

Green Chemistry Approaches in Pyrazine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. mobt3ath.com The synthesis of pyrazine derivatives is an area where green chemistry approaches can have a significant impact.

Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. tandfonline.com In contrast, greener approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.commobt3ath.com For example, one-pot syntheses that reduce the number of purification steps and the use of manganese pincer complexes as catalysts for acceptorless dehydrogenative coupling routes represent significant advances in the sustainable synthesis of pyrazines. tandfonline.comacs.orgnih.gov Future research will continue to explore the use of biocatalysis, microwave-assisted synthesis, and reactions in aqueous media to develop even more environmentally friendly methods for the production of this compound and its derivatives. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazines

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Catalysts | Often heavy metals (e.g., palladium, copper-chromium) | Earth-abundant metals (e.g., manganese), biocatalysts |

| Solvents | Often toxic organic solvents | Water, methanol (B129727), or solvent-free conditions |

| Reaction Conditions | Often harsh (high temperature and pressure) | Milder conditions (room temperature or gentle heating) |

| Byproducts | Can generate significant waste | Often only water and hydrogen gas |

| Efficiency | Can have low yields and require multiple steps | Often higher yields in one-pot reactions |

Q & A

Q. What are the key challenges in synthesizing 2-Hydroxy-6-methylpyrazine, and how can they be addressed?

Synthesis of this compound derivatives often faces instability issues, particularly under acidic conditions, which can lead to decomposition . Purification is complicated by the polar nature of isomers; heated silica gel chromatography columns (60°C) with preheated eluent mixtures (e.g., cyclohexane/ethyl acetate) are recommended to separate 3,6- and 3,5-substituted isomers . Intermediate steps may require refluxing in ethanol with concentrated HCl or acetic acid/sodium acetate buffers to optimize yields .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Combined spectroscopic methods are essential:

- NMR for structural elucidation of substituent positions.

- IR spectroscopy to confirm functional groups (e.g., hydroxyl, methyl).

- Mass spectrometry for molecular weight verification .

Chromatographic purity assessment should use high-temperature HPLC or TLC with polar stationary phases to resolve closely related isomers .

Q. How should researchers handle this compound to ensure stability during experiments?

Avoid prolonged exposure to acids or elevated temperatures. Store in inert atmospheres (e.g., nitrogen) at –20°C to prevent degradation. Use anhydrous solvents (e.g., ethanol, DMF) for reactions, as moisture may accelerate hydrolysis .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatives?

Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) and enhances yields in aminodehalogenation reactions. For example, N-benzylamine-substituted derivatives can be synthesized with 15–20% higher yields compared to conventional heating . Optimize parameters such as power (100–300 W), solvent (DMF or ethanol), and temperature (80–120°C) based on substituent reactivity .

Q. What mechanistic insights exist for the Hofmann rearrangement in synthesizing this compound analogs?

The Hofmann rearrangement of 3-methoxy-2-carboxamideopyrazine to 3-methoxy-2-aminopyrazine involves hypochlorite-mediated degradation of the amide group, forming an isocyanate intermediate. This step is critical for introducing amino groups, which are precursors for further functionalization (e.g., sulfonylation for antimicrobial agents) . Monitor reaction progress via TLC and quench with ice-cold water to isolate intermediates .

Q. How does substituent lipophilicity influence the antimycobacterial activity of this compound derivatives?

Derivatives with halogen (Cl, CF₃) or trifluoromethyl groups on the benzyl moiety exhibit enhanced lipophilicity, correlating with improved MIC values (e.g., 6.25 µg/mL against Mycobacterium tuberculosis) . Use Craig’s plot analysis to balance hydrophobicity and electronic effects. Note that overly lipophilic compounds may reduce solubility, necessitating formulation studies .

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electron density distributions, predicting sites for electrophilic/nucleophilic attacks. For example, the hydroxyl group at position 2 and methyl at position 6 create distinct electronic environments, influencing regioselectivity in cross-coupling reactions . Pair computational results with experimental validation using kinetic studies .

Safety and Environmental Considerations

Q. What precautions are necessary for handling this compound in ecological studies?

Current ecotoxicological data are limited . Assume high mobility in soil and potential bioaccumulation. Use containment measures (e.g., fume hoods, sealed reactors) to prevent environmental release. For disposal, incinerate at >800°C with scrubbing systems to neutralize nitrogen oxides .

Q. How can researchers address gaps in toxicity data for this compound?

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. Collaborate with toxicology labs to assess acute/chronic effects using OECD guidelines. Reference structurally similar pyrazines (e.g., 2-methylpyrazine) for hazard extrapolation .